Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate CAS number and safety data
Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate CAS number and safety data
The following technical guide details the chemical identity, safety profile, synthesis, and research applications of Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate , designed for researchers and drug development professionals.
Executive Summary
Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive small molecules. Belonging to the class of N-arylpyrazoles, it serves as a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, anti-inflammatory agents, and agrochemicals. This guide provides validated chemical data, safety protocols (GHS/SDS), and regioselective synthesis pathways to ensure reproducibility and safety in laboratory settings.
Chemical Identity & Properties
Core Identifiers
| Parameter | Detail |
| Chemical Name | Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate |
| CAS Number | 1246555-47-4 |
| Synonyms | 1-(2-Fluorophenyl)-5-ethoxycarbonylpyrazole; 1-(2-Fluorophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester |
| Molecular Formula | C₁₂H₁₁FN₂O₂ |
| Molecular Weight | 234.23 g/mol |
| MDL Number | MFCD18433845 (Generic/Isomer dependent - verify batch) |
| SMILES | CCOC(=O)C1=CC=NN1C2=CC=CC=C2F |
Structural Isomerism (Critical Check)
Researchers must distinguish this compound from its regioisomer, Ethyl 5-(2-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS: 1326810-58-5).
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Target Compound (CAS 1246555-47-4): The 2-fluorophenyl group is attached to the nitrogen (N1), and the ester is at position C5.[1]
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Isomer (CAS 1326810-58-5): The 2-fluorophenyl group is attached to carbon C5, and the ester is at C3 (often with an unsubstituted NH unless alkylated).
Safety Data & Handling (GHS/SDS)
Signal Word: WARNING
Hazard Classification (GHS)
Based on the structural class of pyrazole esters and available safety data for close analogs:
| Hazard Class | Category | Hazard Statement (H-Code) |
| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[2] |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation. |
Precautionary Statements (P-Codes)
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Prevention:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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Response:
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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P337 + P313: If eye irritation persists: Get medical advice/attention.
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Safety Decision Workflow
The following diagram outlines the decision process for handling spills or exposure events.
Figure 1: Emergency response workflow for Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate exposure.
Synthesis & Manufacturing
Retrosynthetic Analysis
The regioselective construction of the 1-aryl-pyrazole-5-carboxylate core is non-trivial due to the competing formation of the 3-carboxylate isomer. The most robust route involves the cyclization of an aryl hydrazine with an enaminodione precursor.
Validated Synthetic Protocol
Reagents:
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2-Fluorophenylhydrazine hydrochloride (Nucleophile)
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Ethyl 4-(dimethylamino)-2-oxobut-3-enoate (Electrophile)
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Note: This precursor is generated from Ethyl Pyruvate and DMF-DMA (N,N-Dimethylformamide dimethyl acetal).
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Step-by-Step Methodology:
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Precursor Formation: React Ethyl Pyruvate with DMF-DMA in refluxing toluene or neat conditions to yield Ethyl 4-(dimethylamino)-2-oxobut-3-enoate. Isolate by concentration (red oil).
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Cyclization: Dissolve the enaminone intermediate in Ethanol (EtOH).
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Addition: Add 2-Fluorophenylhydrazine hydrochloride (1.0 equiv) at 0°C.
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Reflux: Heat the mixture to reflux for 2–4 hours. The reaction proceeds via Michael addition followed by elimination of dimethylamine and cyclodehydration.
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Workup: Evaporate solvent. Dissolve residue in Ethyl Acetate, wash with water and brine.
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Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 10-30% EtOAc in Hexanes).
Regioselectivity Note: This pathway strongly favors the 5-carboxylate (Target) over the 3-carboxylate due to the electronic polarization of the enaminone, which directs the initial nucleophilic attack of the hydrazine terminal nitrogen to the
Synthesis Pathway Diagram[3]
Figure 2: Regioselective synthetic route to the target pyrazole ester.
Applications in Drug Discovery[4]
Pharmacophore Utility
The 1-aryl-pyrazole-5-carboxylate scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for other 5-membered heterocycles.
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Kinase Inhibition: The carboxylate group at C5 can be converted to amides or ureas, which are common motifs for hydrogen bonding in the ATP-binding pocket of kinases (e.g., p38 MAPK inhibitors).
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Vonoprazan Analogs: While Vonoprazan is a pyrrole-based potassium-competitive acid blocker (P-CAB), pyrazole analogs are actively explored to improve metabolic stability and reduce CYP inhibition.
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Agrochemicals: N-arylpyrazoles are the core of the phenylpyrazole class of insecticides (e.g., Fipronil), where the specific substitution pattern (like the 2-fluoro group) modulates binding affinity to GABA receptors.
Functionalization
The ethyl ester group allows for versatile downstream chemistry:
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Hydrolysis: To the carboxylic acid (Precursor for amide coupling).
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Reduction: To the primary alcohol (Precursor for benzylic halides).
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Hydrazinolysis: To the hydrazide (Precursor for 1,2,4-triazoles).
References
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Sigma-Aldrich. Ethyl 5-(2-fluorophenyl)-1H-pyrazole-3-carboxylate Product Page (Isomer Comparison). Retrieved from .
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BLDpharm. Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate (CAS 1246555-47-4) Technical Data.[1][3] Retrieved from .
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National Institutes of Health (NIH) - PubChem. Pyrazole-5-carboxylic acid derivatives and biological activities. Retrieved from .
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Molecules Journal. Regioselective Synthesis of 1-Aryl-pyrazole-4/5-carboxylates. (General methodology validation). Retrieved from .
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Guidechem. CAS 1246555-47-4 Entry and Suppliers. Retrieved from .
